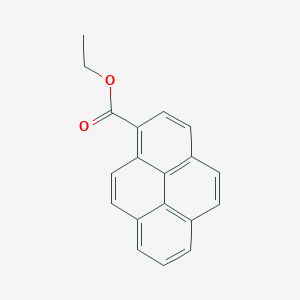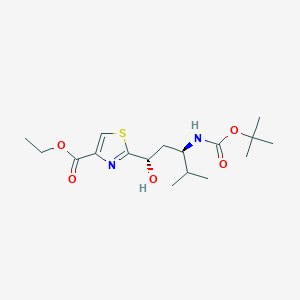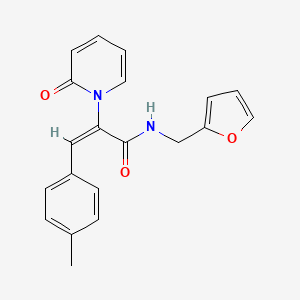![molecular formula C13H9BrClFOZn B14890611 2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the zinc atom in the molecule enhances its reactivity, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYL bromide+Zn→2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc reagent and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE exerts its effects involves the transmetalation step in the Suzuki-Miyaura coupling reaction. In this step, the organozinc reagent transfers its organic group to the palladium catalyst, forming a palladium-carbon bond. This is followed by reductive elimination, which releases the coupled product and regenerates the palladium catalyst.
類似化合物との比較
Similar Compounds
- 4-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE
- 2-[(4’-CHLORO-2’-FLUOROPHENOXY)PHENYL]ZINC BROMIDE
Uniqueness
Compared to similar compounds, 2-[(4’-CHLORO-2’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers unique reactivity due to the presence of both chloro and fluoro substituents on the phenoxy group. These substituents can influence the electronic properties of the molecule, enhancing its reactivity in cross-coupling reactions and making it a valuable tool in the synthesis of complex organic molecules.
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);4-chloro-2-fluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
OOCILEZTUOWFOP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)Cl)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



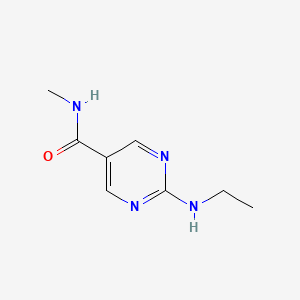
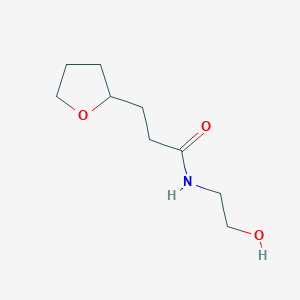
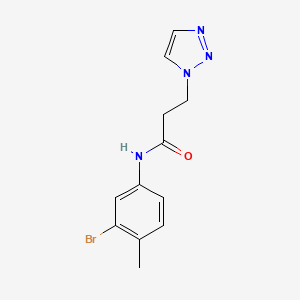
![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
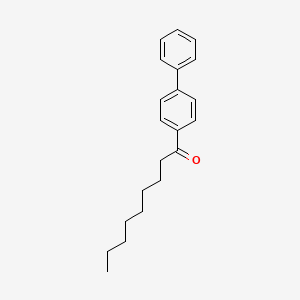
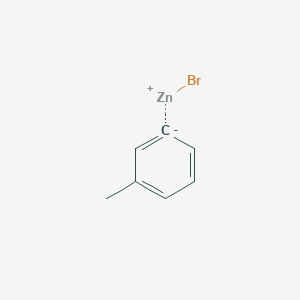
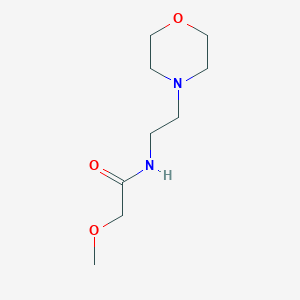
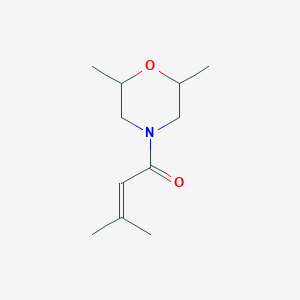
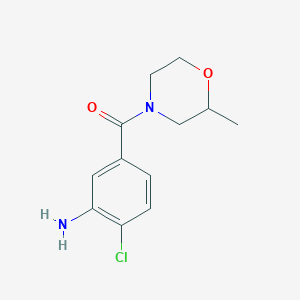
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
